molecular formula C14H13N3O2S B5765136 (2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide

Cat. No.: B5765136
M. Wt: 287.34 g/mol
InChI Key: WZXQVRHEKYFHOG-VOTSOKGWSA-N
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Description

(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a pyridine ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Formation of the Carbamothioyl Group: This group can be introduced by reacting an isothiocyanate with an amine.

    Final Coupling: The final step involves coupling the furan and pyridine derivatives under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted carbamothioyl derivatives

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical reactivity and biological activity compared to other compounds with only one or two of these features.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-4-2-8-15-13(10)17-14(20)16-12(18)7-6-11-5-3-9-19-11/h2-9H,1H3,(H2,15,16,17,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXQVRHEKYFHOG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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